Astrazon Golden Yellow GL

Description

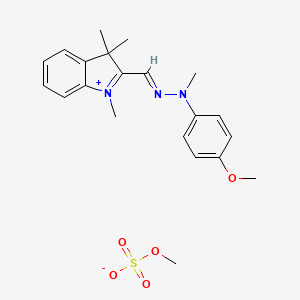

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxy-N-methyl-N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;methyl sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N3O.CH4O4S/c1-20(2)17-8-6-7-9-18(17)22(3)19(20)14-21-23(4)15-10-12-16(24-5)13-11-15;1-5-6(2,3)4/h6-14H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWPAFQLIZTXFN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=C(C=C3)OC)C)C.COS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879816 | |

| Record name | C.I. Basic Yellow 28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54060-92-3 | |

| Record name | Basic Yellow 28 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54060-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Yellow 28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Structural Attributes of Basic Yellow 28

Established Synthetic Pathways for Basic Yellow 28

The primary manufacturing method for Basic Yellow 28 involves a three-step process. chemicalbook.com

Diazotization of p-Anisidine: The synthesis begins with the diazotization of p-Anisidine. This reaction, typically carried out in an acidic medium with nitrous acid, converts the primary aromatic amine group of p-Anisidine into a diazonium salt.

Coupling with Fischer's Base: The resulting diazonium salt is then coupled with Fischer's base (1,3,3-Trimethyl-2-methyleneindoline). worlddyevariety.com This electrophilic substitution reaction forms the core structure of the dye.

Methylation: The final step is methylation, commonly achieved using dimethyl sulfate (B86663). worlddyevariety.comchemicalbook.com This step introduces a methyl group, resulting in the final cationic indolium structure and is crucial for the dye's properties. Excess dimethyl sulfate is often used to ensure the reaction goes to completion.

Industrial production is typically performed in batch reactors to allow for precise control over process parameters like temperature and pH.

Molecular Structural Characterization of Basic Yellow 28 in Research Contexts

The molecular structure of Basic Yellow 28 has been confirmed through various spectroscopic methods. Its molecular formula is C₂₁H₂₇N₃O₅S, and it has a molecular weight of 433.52 g/mol . worlddyevariety.commedchemexpress.com The structure consists of a cationic dye component and a methyl sulfate anion. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry provides detailed information on the dye's cationic component. Liquid chromatography-electrospray ionization-quadrupole time-of-flight (LC-ESI-QTOF) mass spectra confirm the exact mass of the cation (C₂₀H₂₄N₃O⁺) to be 322.1914. massbank.jpmassbank.eu The fragmentation patterns under different collision energies in MS/MS experiments help to elucidate the structure of the molecule. researchgate.net

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. nih.govtandfonline.com Analysis of the FTIR-ATR spectrum reveals changes in molecular vibrations upon interaction with other substances, such as the disappearance of peaks at 1194 cm⁻¹ and 1097 cm⁻¹ and the broadening of a peak at 1027 cm⁻¹ when the dye is adsorbed onto a biomass adsorbent. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: As a colored dye, Basic Yellow 28 exhibits strong absorption in the visible region of the electromagnetic spectrum. Studies consistently report its maximum absorbance wavelength (λmax) in aqueous solutions to be between 438 nm and 440 nm. mdpi.comeeer.orgacs.org

X-ray Diffraction (XRD): XRD analysis of the dye in its solid, powdered form indicates that the structure is amorphous, as shown by the absence of sharp, distinct peaks in its diffraction pattern. tandfonline.com

The IUPAC name for the compound is 4-methoxy-N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;methyl sulfate. nih.gov

Table 1: Spectroscopic Data for Basic Yellow 28

| Analytical Technique | Observation | Reference(s) |

| Mass Spectrometry | Exact mass of cation (C₂₀H₂₄N₃O⁺): 322.1914 | , massbank.jp, massbank.eu |

| UV-Vis Spectroscopy | Maximum Absorbance (λmax): 438-440 nm | eeer.org, mdpi.com, acs.org |

| Infrared Spectroscopy | FTIR-ATR spectrum available, shows characteristic functional group peaks. | mdpi.com, nih.gov |

| X-ray Diffraction | Amorphous structure in solid state. | tandfonline.com |

Cationic Nature and its Implications for Interactions and Reactivity

Basic Yellow 28 is classified as a cationic (or basic) dye because its chromophore, the part of the molecule responsible for its color, is a positive ion. chemicalbook.comtandfonline.com The positive charge is located on the nitrogen atom within the 1,3,3-trimethyl-3H-indolium ring system. nih.gov This cationic nature is fundamental to its chemical behavior and applications.

The primary implication of its positive charge is its strong electrostatic attraction to negatively charged surfaces. This principle governs its use in the textile industry for dyeing materials that possess anionic sites, such as polyacrylonitrile (B21495) (acrylic) fibers. worlddyevariety.comresearchgate.net The ionic bond formed between the cationic dye and the anionic fiber results in strong fixation and vibrant, lasting color. researchgate.net

This same electrostatic interaction is exploited in environmental remediation efforts to remove the dye from industrial wastewater. Numerous studies have demonstrated the effective adsorption of Basic Yellow 28 onto various low-cost adsorbents with negatively charged surfaces, including treated avocado seeds, watermelon seeds, and calcined eggshells. tandfonline.comtandfonline.comresearchgate.net The efficiency of this adsorption is highly dependent on the pH of the solution, as a higher pH often increases the negative surface charge of the adsorbent, thereby enhancing the electrostatic attraction and removal of the positively charged dye. tandfonline.comeeer.org

The reactivity of Basic Yellow 28 has been investigated in the context of advanced oxidation processes for its degradation. It can be broken down by photocatalysis using catalysts like titanium dioxide (TiO₂) or through catalytic ozonation. eeer.org These processes typically involve the generation of highly reactive species, such as hydroxyl radicals, which attack the dye molecule, leading to the cleavage of its chromophoric system and ultimately its decolorization and mineralization.

Advanced Analytical and Spectroscopic Characterization Methodologies for Basic Yellow 28

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration Determination and Degradation Monitoring

Ultraviolet-Visible (UV-Vis) spectrophotometry is a primary and widely used technique for the quantitative analysis of Basic Yellow 28 in aqueous solutions. This method relies on the principle that the dye molecule absorbs light at a specific wavelength. The maximum absorbance wavelength (λmax) for Basic Yellow 28 has been consistently identified at or around 438 nm. jmaterenvironsci.commdpi.com By measuring the absorbance of a solution at this wavelength, the concentration of the dye can be determined using a pre-established calibration curve.

This technique is fundamental in monitoring the degradation or removal of Basic Yellow 28 in various treatment processes. The decrease in the absorbance intensity at 438 nm over time directly corresponds to the reduction in the dye's concentration, allowing for the calculation of removal or disappearance efficiency. jmaterenvironsci.com For instance, in studies investigating Fenton oxidation, UV-Vis spectrophotometry was employed to track the rapid decrease in Basic Yellow 28 concentration, achieving 90% disappearance within two minutes under optimal conditions. jmaterenvironsci.com Similarly, in adsorption studies using materials like Silybum marianum stem, treated avocado seeds, and electrospun nanofibers, UV-Vis analysis at 438 nm was the standard method to quantify the amount of dye adsorbed. mdpi.comtandfonline.commdpi.com

The versatility of UV-Vis spectrophotometry extends to studying the effects of various experimental parameters on dye removal, such as initial dye concentration, pH, temperature, and contact time. mdpi.comnih.gov For example, research on kaolin (B608303) adsorbents utilized UV-Vis to determine that the maximum removal efficiency for Basic Yellow 28 occurred at a pH of 9. nih.gov

Chemical Oxygen Demand (COD) Measurements in Wastewater Treatment Studies

Chemical Oxygen Demand (COD) is a critical parameter in wastewater treatment studies as it measures the amount of oxygen required to chemically oxidize the organic pollutants present. In the context of Basic Yellow 28, COD measurements provide an indication of the total organic load in the wastewater and the effectiveness of a treatment process in mineralizing the dye and its degradation byproducts into simpler, less harmful substances like carbon dioxide and water. researchgate.neteeer.org

A decrease in COD indicates the breakdown of the organic structure of the dye. For example, in studies evaluating combined catalytic ozonation and electroflocculation processes for the treatment of Basic Yellow 28 wastewater, COD removal efficiency was a key performance indicator. researchgate.net One study reported a COD removal of 97.86% using a combined electroflocculation and clay/TiO2/ZnO/O3 process. researchgate.net Similarly, research on the degradation of Basic Yellow 28 using micro-nano bubble ozone catalytic oxidation optimized reaction conditions based on the degradation efficiency of COD. eeer.org

It's important to note that while color removal (tracked by UV-Vis) can be high, it does not always correlate with high COD removal. The dye's chromophore can be broken down, leading to decolorization, but organic intermediates may remain in the solution, contributing to the COD. Therefore, measuring both color and COD provides a more complete assessment of the treatment's efficacy.

Advanced Techniques for Adsorbent Characterization in Basic Yellow 28 Studies

The effectiveness of adsorption processes for removing Basic Yellow 28 heavily relies on the physical and chemical properties of the adsorbent material. Several advanced analytical techniques are employed to characterize these materials before and after the adsorption process.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and topography of adsorbent materials at high magnification. This analysis reveals details about the adsorbent's surface texture, porosity, and particle shape, which are crucial for understanding the adsorption mechanism. mdpi.com

For instance, SEM has been used to examine the surface of adsorbents like raw, calcined, and beneficiated kaolin, revealing morphological changes after different treatments. nih.gov In a study using electrospun nanofiber membranes, SEM images showed a large amount of Basic Yellow 28 enriched on the nanofibers after adsorption, providing visual evidence of the adsorbent's effectiveness. mdpi.com SEM analysis of recycled newspaper pulp and its extracted cellulose (B213188) microfibers also helped to visualize the morphology of these potential adsorbents.

X-ray Diffraction (XRD) for Crystalline Structure and Composition

X-ray Diffraction (XRD) is a technique used to determine the crystalline structure and composition of materials. By analyzing the diffraction pattern produced when X-rays interact with a material, researchers can identify the phases present (e.g., anatase and rutile in TiO2) and assess the degree of crystallinity. techno-press.org

In studies involving adsorbents for Basic Yellow 28, XRD is used to characterize the adsorbent's structure. For example, XRD analysis was performed on Degussa P25 TiO2 to confirm its composition of anatase and rutile phases before its use in photocatalytic degradation studies. techno-press.org It has also been used to analyze the structure of Silybum marianum stem adsorbents and recycled newspaper pulp. mdpi.com The XRD pattern of treated avocado seed, another adsorbent, indicated a predominantly amorphous structure. tandfonline.com

Brunauer-Emmett-Teller (BET) Surface Area and Pore Structure Analysis

The Brunauer-Emmett-Teller (BET) method is a critical technique for determining the specific surface area of a material, a key factor in its adsorption capacity. The analysis also provides information about pore volume and pore size distribution (often using the Barrett-Joyner-Halenda (BJH) method). atauni.edu.tr A larger surface area generally provides more active sites for dye molecules to bind to.

Numerous studies on the adsorption of Basic Yellow 28 have utilized BET analysis to characterize their adsorbent materials. For example, the BET surface area of Silybum marianum stem was found to increase significantly after carbonization at 800 °C, from 2.648 m²/g to 122.564 m²/g, which correlated with its improved adsorption performance. mdpi.com Similarly, the specific surface area of catalysts used in the ozonation of Basic Yellow 28 wastewater was measured using the BET method to understand how the catalyst's physical properties influence the degradation process. eeer.org The BET surface area of treated avocado seed was found to be relatively low at approximately 3,000 cm²/g. tandfonline.com

The following table summarizes the BET surface area and pore characteristics for various adsorbents used in Basic Yellow 28 removal studies.

| Adsorbent | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Width/Diameter (nm) | Reference |

| Silybum Marianum Stem-Natural | 2.648 | 0.014 | 20.898 (half-pore width) | mdpi.com |

| Silybum Marianum Stem-800 °C | 122.564 | 0.072 | 2.350 (half-pore width) | mdpi.com |

| Treated Avocado Seed | 0.3 | - | - | tandfonline.com |

| Degussa P25 TiO₂ | 55 ± 15 | - | - | techno-press.org |

| Activated Kaolin Filter Cake | 36 | - | - | teiee.net |

| Raw Kaolin Filter Cake | 19 | - | - | teiee.net |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a potent analytical technique employed to identify the characteristic functional groups within a molecule's structure. This method operates by measuring the absorption of infrared radiation at various wavelengths, which causes the bonds within the molecule to vibrate. Each type of bond and functional group absorbs radiation at a specific, characteristic wavenumber, producing a unique spectral fingerprint. In the analysis of Basic Yellow 28, FTIR is frequently utilized to understand its molecular structure and, more commonly, to elucidate its interaction mechanisms with various materials, such as adsorbents used in wastewater treatment. mdpi.comcasaverdeambiental.com.br

Detailed Research Findings

Research involving the adsorption of Basic Yellow 28 onto adsorbents provides significant, albeit indirect, insight into the functional groups of the dye. By comparing the FTIR spectra of an adsorbent before and after it has been exposed to the dye, scientists can identify which of the adsorbent's functional groups have participated in the binding process. These changes are directly linked to the functional groups present on the Basic Yellow 28 molecule.

A study utilizing the stem of the Silybum marianum plant as an adsorbent for Basic Yellow 28 demonstrated notable changes in the FTIR-ATR (Attenuated Total Reflectance) spectra after the adsorption process. mdpi.com The analysis was conducted on both the natural plant material and the material carbonized at 800 °C.

For the natural Silybum marianum stem, a comparison of the spectra before and after dye adsorption revealed distinct alterations. mdpi.com Similarly, when using the stem material carbonized at 800 °C, the FTIR-ATR spectra showed several peak changes post-adsorption. For instance, the peaks at 2916 cm⁻¹ and 2849 cm⁻¹ intensified, while those at 1194 cm⁻¹ and 1097 cm⁻¹ disappeared entirely. mdpi.com Furthermore, the peak at 1027 cm⁻¹ became broader and less intense, and the peak at 872 cm⁻¹ grew in intensity. mdpi.com These shifts and intensity changes strongly suggest an interaction between the functional groups of the adsorbent and the Basic Yellow 28 dye.

The table below summarizes the key spectral modifications observed in the Silybum marianum stem carbonized at 800 °C after it was used to adsorb Basic Yellow 28. mdpi.com

Interactive Table: FTIR Spectral Changes of Adsorbent After Basic Yellow 28 Adsorption

| Peak Wavenumber (cm⁻¹) | Observation After Adsorption | Implied Interaction with Dye |

|---|---|---|

| 2916 | More intense | Interaction with C-H groups |

| 2849 | More intense | Interaction with C-H groups |

| 1194 | Disappeared | Involvement of C-O or C-N groups |

| 1097 | Disappeared | Involvement of C-O or C-N groups |

| 1027 | Broader and less intense | Interaction with C-O stretching |

These observed changes in the adsorbent's spectrum are indicative of the functional groups on the Basic Yellow 28 molecule that are active in the adsorption process. The disappearance or shifting of peaks associated with specific bonds (like C-O or C-N) on the adsorbent surface points to their role as binding sites for the dye. mdpi.com This provides a method for understanding the chemical nature of the interaction, which is often a combination of electrostatic forces and specific chemical bonding.

Environmental Remediation and Degradation Mechanisms of Basic Yellow 28

Adsorption-Based Removal of Basic Yellow 28 from Aqueous Solutions

Adsorption has emerged as a superior technique for water reuse due to its cost-effectiveness, simplicity of design, ease of operation, and insensitivity to toxic substances. asianpubs.org The process involves the transfer of dye molecules from the solution to the surface of an adsorbent. emerald.com This section explores the various materials developed for the adsorption of Basic Yellow 28 and the fundamental principles governing the adsorption process.

Development and Characterization of Novel Adsorbent Materials

A wide array of materials has been investigated for their potential to adsorb Basic Yellow 28, ranging from low-cost agricultural wastes to sophisticated nanostructures. The effectiveness of these materials is often enhanced through physical or chemical modifications to increase their surface area and number of active sites.

The utilization of agricultural and forestry waste as precursors for adsorbents presents a dual benefit of waste valorization and low-cost water treatment.

Avocado and Watermelon Seeds: Treated avocado seeds have demonstrated potential for removing Basic Yellow 28, with studies focusing on optimizing parameters like temperature, adsorbent dose, and initial dye concentration. tandfonline.comimist.matandfonline.com Research has shown that under optimal conditions (35°C, 2.45 g/L adsorbent weight, and 50 mg/L dye concentration), treated watermelon seeds can achieve high removal efficiency for Basic Yellow 28. tandfonline.comresearcher.liferesearchgate.net The adsorption process onto treated watermelon seeds is influenced by a combination of ion exchange and physical interactions. researchgate.net

Silybum marianum (Milk Thistle) Stem: The stem of the Silybum marianum plant has been investigated as a low-cost adsorbent for Basic Yellow 28. mdpi.comnih.gov Both its natural and carbonized forms have been tested. The adsorbent prepared by carbonizing the stem at 800 °C (SLM Stem-800 °C) exhibited a significantly high adsorption capacity. mdpi.comnih.gov Characterization revealed that the natural stem is mainly non-porous, while the carbonized version has a microporous structure. nih.gov Optimal conditions for dye removal using the natural stem were found to be an adsorbent amount of 0.05 g, an initial dye concentration of 15 mg/L, and a pH of 6. For the carbonized stem, the optimal conditions were 0.15 g of adsorbent, 30 mg/L initial dye concentration, and a pH of 10. mdpi.comnih.gov

Chitin (B13524): Chitin, a biopolymer derived from sources like shrimp shells, has been studied for its ability to adsorb Basic Yellow 28. bibliotekanauki.plpublisherspanel.comresearchgate.net The effectiveness of chitin as an adsorbent is pH-dependent, with optimal adsorption for Basic Yellow 28 occurring in a pH range of 5-12. publisherspanel.com

Apricot Stones: Activated carbon derived from apricot stones has also been shown to be an effective adsorbent for Basic Yellow 28. tsijournals.comtsijournals.com

Inorganic materials are widely used as adsorbents due to their high surface area and porous structure.

Clays and Zeolites: A Tunisian smectite-rich clay, composed mainly of 52% smectite, has proven effective for the removal of Basic Yellow 28. medcraveonline.com The adsorption is favorable at a basic pH. medcraveonline.com Clinoptilolite, a natural zeolite, has also been investigated for its adsorption capacity of Basic Yellow 28. nih.govresearchgate.net Studies have shown that clinoptilolite exhibits a higher adsorption capacity for this dye compared to other adsorbents like Amberlite XAD-4. nih.govresearchgate.net

ZnO/Mg₃B₂O₆ Nanostructures: Novel ZnO/Mg₃B₂O₆ nanostructures synthesized via the Pechini sol-gel method have been developed for the decontamination of water containing Basic Yellow 28. researchgate.netresearchgate.netnih.gov These nanostructures, calcined at different temperatures (650 °C and 850 °C), exhibited different crystallite sizes and surface areas. researchgate.netnih.gov The nanostructure calcined at 650 °C (ZM650) showed a higher maximum adsorption capacity than the one calcined at 850 °C (ZM850). researchgate.netnih.gov Optimal adsorption was achieved at a pH of 10, a contact time of 70 minutes, and a temperature of 298 K. researchgate.netnih.gov

Carbon-based materials are renowned for their exceptional adsorption capabilities.

Activated Carbon: Activated carbon is a widely utilized adsorbent due to its large active surface area and high micropore volume. emerald.com Granular activated carbon has been successfully used to remove Basic Yellow 28 from aqueous solutions, with its performance being dependent on initial dye concentration, contact time, adsorbent dosage, and pH. asianpubs.org The optimal pH for removal using this adsorbent was found to be 9. asianpubs.org Studies have also explored activated carbon derived from apricot stones and other coal-based sources, demonstrating its effectiveness. asianpubs.orgtsijournals.comtsijournals.comasianpubs.org

Graphene Nanoplatelets: Graphene nanoplatelets have been tested as an adsorbent for Basic Yellow 28, and their performance has been compared to activated carbon. researchgate.net Research indicates that activated carbon can achieve a more successful treatment than graphene under certain optimal conditions. researchgate.net

The recovery and application of plastic waste for environmental remediation is a growing area of research. Sulfonated waste Poly Methyl Methacrylate (B99206) (SW PMMA) has been investigated for the removal of textile dyes, including Basic Yellow 28, from aqueous solutions. csic.es

Carbonaceous Adsorbents: Activated Carbon, Graphene Nanoplatelets

Adsorption Kinetics and Equilibrium Modeling

Understanding the kinetics and equilibrium of the adsorption process is crucial for designing efficient water treatment systems.

The rate of adsorption of Basic Yellow 28 onto various adsorbents is often described by kinetic models. The pseudo-second-order kinetic model has been found to be applicable in many cases, including the adsorption onto smectite-rich clay, boron industry waste, and ZnO/Mg₃B₂O₆ nanostructures, suggesting that the rate-limiting step may be chemisorption. medcraveonline.comnih.govnih.gov For adsorption onto clinoptilolite and amberlite, both pseudo-first-order and pseudo-second-order models have been used to analyze the rate data. nih.gov

Adsorption equilibrium, which describes the distribution of the dye between the liquid and solid phases at equilibrium, is commonly modeled using isotherms. The Langmuir and Freundlich isotherm models are frequently applied to the adsorption of Basic Yellow 28.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface. It has been successfully used to describe the adsorption of Basic Yellow 28 on materials like smectite-rich clay, clinoptilolite, and ZnO/Mg₃B₂O₆ nanostructures. medcraveonline.comnih.govnih.gov

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces. It has been found to fit the equilibrium data for the adsorption of Basic Yellow 28 on adsorbents such as treated avocado seed and activated carbon. emerald.comtandfonline.comtandfonline.com

In some cases, other models like the Temkin isotherm and the Sips isotherm have also been used to describe the adsorption process. tandfonline.comtandfonline.combibliotekanauki.plpublisherspanel.com

The following interactive tables provide a summary of the maximum adsorption capacities and the kinetic and isotherm models that best describe the adsorption of Basic Yellow 28 onto various adsorbents.

Table 1: Maximum Adsorption Capacities of Various Adsorbents for Basic Yellow 28

Table 2: Kinetic and Isotherm Models for Basic Yellow 28 Adsorption

Freundlich Isotherm Model for Heterogeneous Surface Adsorption

Thermodynamic Principles of Basic Yellow 28 Adsorption (e.g., ΔH°, ΔS°, ΔG°)

Thermodynamic parameters such as the change in standard enthalpy (ΔH°), standard entropy (ΔS°), and standard Gibbs free energy (ΔG°) are essential for determining the nature and spontaneity of the adsorption process.

The adsorption of Basic Yellow 28 onto various adsorbents has been shown to be a spontaneous process, as indicated by negative values of ΔG°. csic.estsijournals.com For instance, the adsorption of BY 28 onto sulphonated waste poly(methyl methacrylate) (SW PMMA) and activated carbon derived from apricot stones showed negative ΔG° values, confirming the feasibility and spontaneity of the adsorption. csic.estsijournals.com

The nature of the adsorption process can be either endothermic or exothermic, as revealed by the sign of ΔH°. A positive ΔH° value indicates an endothermic process, where adsorption is favored at higher temperatures. This was observed in the adsorption of BY 28 onto bentonite (B74815) and activated carbon from apricot stones. nih.govtsijournals.com Conversely, a negative ΔH° suggests an exothermic process, where adsorption is more favorable at lower temperatures. The adsorption of BY 28 onto SW PMMA was found to be exothermic. csic.es

The change in entropy (ΔS°) provides information about the randomness at the solid-solution interface during adsorption. A negative ΔS° value, as seen in the adsorption of BY 28 onto SW PMMA, suggests a decrease in the randomness of the system and the stability of the adsorbed dye on the adsorbent surface. csic.es

Table 3: Thermodynamic Parameters for Basic Yellow 28 Adsorption

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |

|---|---|---|---|---|---|

| Sulphonated Waste PMMA | Negative | Negative | Negative | Spontaneous, Exothermic | csic.es |

| Activated Carbon (Apricot Stones) | Negative | Positive | - | Spontaneous, Endothermic | tsijournals.com |

| Bentonite | Negative | Positive | - | Spontaneous, Endothermic | nih.gov |

Influence of Operational Parameters on Adsorption Efficiency

The efficiency of Basic Yellow 28 removal from aqueous solutions is significantly influenced by various operational parameters, with pH being one of the most critical.

The pH of the solution plays a pivotal role in the adsorption of Basic Yellow 28 by affecting both the surface charge of the adsorbent and the ionization of the dye molecule. medcraveonline.comtandfonline.com As a cationic dye, Basic Yellow 28 exists as a positively charged species in solution.

Generally, the adsorption of Basic Yellow 28 is favored at basic or near-neutral pH values. medcraveonline.comnih.govasianpubs.orgtsijournals.com For instance, the optimal pH for the adsorption of BY 28 onto granular activated carbon (GAC-HB), boron industry waste, and activated carbon from apricot stones was found to be around 9 or 10. nih.govasianpubs.orgtsijournals.com In a study using treated avocado seed, the amount of BY 28 adsorbed increased from 9.19 mg/g at pH 2 to 25.30 mg/g at pH 10. tandfonline.com This is because at higher pH values, the surface of many adsorbents becomes more negatively charged, leading to a stronger electrostatic attraction with the cationic dye molecules. tandfonline.com

Conversely, at lower pH values, the adsorbent surface tends to be more positively charged due to the protonation of functional groups. This results in electrostatic repulsion between the adsorbent and the cationic dye, leading to a decrease in adsorption efficiency. researchgate.net For example, the uptake of BY 28 by reed was observed to be quite low at lower pH and significantly enhanced with an increase in pH, with an optimum at pH 6.0. researchgate.net However, in some cases, such as the adsorption onto apatites, pH was found to have no significant impact compared to other parameters like initial concentration and contact time. The effectiveness of BY 28 adsorption onto chitin flakes was also observed to be relatively stable in the pH range of 4.0 to 12.0. publisherspanel.com

Impact of Initial Dye Concentration

For instance, in a study using granular activated carbon (GAC-HB), as the initial concentration of Basic Yellow 28 increased from 150 to 400 mg/L, the removal efficiency decreased from 99.84% to 73.39%. asianpubs.org Similarly, research on raw, beneficiated, and calcined kaolin (B608303) showed a decrease in removal percentage as the initial dye concentration rose from 20 to 60 mg/L. nih.gov Conversely, studies using treated avocado seed demonstrated an increase in adsorption efficiency from 12 to 60 mg/g as the dye concentration varied from 10 to 60 mg/L, highlighting the strong affinity of the adsorbent for the dye. tandfonline.com

The following table summarizes the effect of initial dye concentration on the adsorption of Basic Yellow 28 using various adsorbents.

| Adsorbent | Initial Concentration Range (mg/L) | Effect on Adsorption | Reference |

| Granular Activated Carbon (GAC-HB) | 150 - 400 | Removal efficiency decreased from 99.84% to 73.39% | asianpubs.org |

| Raw Clay (AR) | 20 - 80 | Percentage removal increased | medcraveonline.com |

| Beneficiated Kaolin | 20 - 60 | Percentage removal decreased from 94.79% to 71.11% | nih.gov |

| Raw Kaolin | 20 - 60 | Percentage removal decreased from 92.08% to 66.02% | nih.gov |

| Calcined Kaolin | 20 - 60 | Percentage removal decreased from 87.08% to 61.67% | nih.gov |

| Treated Avocado Seed (TAS) | 10 - 60 | Adsorption capacity increased from 12 to 60 mg/g | tandfonline.com |

| Silybum Marianum Stem-Natural | 10 - 50 | Optimal removal of 78.26% at 15 mg/L | mdpi.com |

| Conch Shells Treated (CST) | 25 - 55 | Varied for optimization studies | jmaterenvironsci.com |

Role of Adsorbent Dosage

The dosage of the adsorbent is a critical factor in the removal of Basic Yellow 28, as it determines the number of available active sites for adsorption. An increase in the adsorbent dose generally leads to a higher percentage of dye removal. nih.govjmaterenvironsci.comcsic.es This is because a larger amount of adsorbent provides a greater surface area and more binding sites for the dye molecules. asianpubs.orgcsic.es

For example, when using sulphonated waste poly methyl methacrylate (SW PMMA), increasing the adsorbent dose from 0.2 g/L to 1 g/L resulted in a positive influence on the removal percentage of Basic Yellow 28, with an optimal dose of 0.4 g/L. csic.es Similarly, studies with kaolin adsorbents showed a significant increase in removal efficiency as the dosage increased from 0.1 g to 2 g. nih.gov Research using conch shells also demonstrated that dye removal increased from 91.37% to 98.07% as the adsorbent dose was raised, which was attributed to the increased surface area and number of adsorption sites. jmaterenvironsci.com

The table below illustrates the effect of adsorbent dosage on the removal of Basic Yellow 28.

| Adsorbent | Adsorbent Dose Range | Effect on Adsorption | Reference |

| Sulphonated Waste Poly Methyl Methacrylate (SW PMMA) | 0.2 - 1 g/L | Increased removal percentage; optimal dose 0.4 g/L | csic.es |

| Granular Activated Carbon (GAC-HB) | 0.250 - 0.8 g/L | Dye removal effect increased rapidly, then slowly to equilibrium | asianpubs.org |

| Kaolin (Beneficiated, Raw, Calcined) | 0.1 - 2 g | Removal efficiency increased significantly up to 1.0 g | nih.gov |

| Conch Shells Treated (CST) | 0.4 - 6 g/L | Removal of dye increased from 91.37% to 98.07% | jmaterenvironsci.com |

| Silybum Marianum Stem-Natural | 0.01 - 0.2 g | Varied for optimization | mdpi.com |

Effect of Contact Time

The contact time between the adsorbent and the dye solution is a crucial parameter that determines the equilibrium time for the adsorption process. Initially, the rate of adsorption is typically rapid due to the availability of numerous active sites on the adsorbent surface. core.ac.uk As these sites become occupied, the rate of adsorption slows down and eventually reaches a state of equilibrium where the amount of dye being adsorbed is equal to the amount desorbing. asianpubs.org

For instance, in the adsorption of Basic Yellow 28 onto granular activated carbon, equilibrium was achieved in approximately 4 hours. asianpubs.org With reed as an adsorbent, equilibrium was reached in about 15 minutes. tandfonline.com Studies using kaolin adsorbents investigated contact times up to 60 minutes to determine the optimal duration for maximum removal. nih.gov The time to reach equilibrium can vary significantly depending on the type of adsorbent, its surface characteristics, and the experimental conditions.

The following table presents the contact times required to reach equilibrium for various adsorbents.

| Adsorbent | Equilibrium Contact Time | Reference |

| Granular Activated Carbon (GAC-HB) | ~ 4 hours | asianpubs.org |

| Reed | ~ 15 minutes | tandfonline.com |

| Kaolin (Beneficiated, Raw, Calcined) | 60 minutes (studied) | nih.gov |

| Silybum Marianum Stem-Natural | 30 minutes (optimal) | mdpi.comnih.gov |

| Conch Shells Treated (CST) | 5 - 240 minutes (studied) | jmaterenvironsci.com |

| ZnO/Mg3B2O6 Nanostructures | 70 minutes (optimal) | nih.gov |

Temperature Effects on Adsorption Mechanisms

Temperature plays a significant role in the adsorption of Basic Yellow 28, influencing both the rate of adsorption and the equilibrium capacity. The effect of temperature can indicate whether the adsorption process is exothermic or endothermic. An increase in adsorption capacity with rising temperature suggests an endothermic process, while a decrease indicates an exothermic nature. tsijournals.comresearchgate.net

For example, the adsorption of Basic Yellow 28 onto activated carbon derived from apricot stones was found to be endothermic, with adsorption efficiency increasing as the temperature rose from 10°C to 40°C. tsijournals.com In contrast, studies using kaolin adsorbents and calcined mussel shells showed a decrease in removal efficiency with increasing temperature, indicating an exothermic process. nih.govresearchgate.net Research on treated avocado seed showed that a temperature increase from 20°C to 50°C had no significant effect on adsorption efficiency. tandfonline.com

The table below summarizes the effect of temperature on the adsorption of Basic Yellow 28.

| Adsorbent | Temperature Range (°C) | Effect on Adsorption | Nature of Process | Reference |

| Activated Carbon from Apricot Stones (ASAC) | 10 - 40 | Adsorption efficiency increased | Endothermic | tsijournals.com |

| Kaolin (Beneficiated, Raw, Calcined) | 30 - 70 | Removal efficiency decreased | Exothermic | nih.gov |

| Calcined Mussel Shells (CMS) | 15 - 45 | Adsorption capacity decreased | Exothermic | researchgate.net |

| Treated Avocado Seed (TAS) | 20 - 50 | No significant effect | - | tandfonline.com |

| Silybum Marianum Stem-Natural | 25 - 40 | Best removal at 40°C | Endothermic | mdpi.com |

| Sepiolite | 25 - 45 | Lower temperatures favored adsorption | Exothermic |

Ionic Strength and Salt Effects on Adsorption

The presence of salts and the resulting ionic strength of the solution can significantly impact the adsorption of Basic Yellow 28. The effect of ionic strength is complex and can either enhance or hinder adsorption depending on the nature of the adsorbent and the dye.

In some cases, an increase in ionic strength can lead to a decrease in adsorption capacity. This is often attributed to the "screening effect," where the salt ions compete with the dye ions for the active sites on the adsorbent surface. Additionally, high salt concentrations can reduce the electrostatic attraction between the cationic dye and a negatively charged adsorbent surface. medcraveonline.com

Conversely, some studies have reported an increase in adsorption with higher ionic strength. tandfonline.com For instance, the adsorption of Basic Yellow 28 onto treated avocado seed increased with the addition of sodium chloride (NaCl). tandfonline.com This could be due to a "salting-out" effect, where the solubility of the dye decreases at high salt concentrations, promoting its transfer to the adsorbent surface. The presence of different types of salts can also have varying effects. mdpi.comscirp.org

The following table outlines the influence of ionic strength on the adsorption of Basic Yellow 28.

| Adsorbent | Salt/Ionic Strength Condition | Effect on Adsorption | Reference |

| Sepiolite | Higher salt concentrations | Reduced adsorption | |

| Treated Avocado Seed (TAS) | Addition of NaCl (1 to 5 mol/L) | Increased adsorption | tandfonline.com |

| Conch Shells Treated (CST) | NaCl (2 to 10 mmol) | Studied for effect | jmaterenvironsci.com |

Elucidation of Adsorption Mechanisms (e.g., Electrostatic Attraction, Film Diffusion, Chemisorption)

The removal of Basic Yellow 28 from aqueous solutions by adsorption involves several mechanisms, and the dominant process can vary depending on the adsorbent and experimental conditions. Key mechanisms include electrostatic attraction, film diffusion, and chemisorption.

Electrostatic Attraction: As a cationic dye, Basic Yellow 28 carries a positive charge in solution. Many adsorbents possess a negatively charged surface, especially at higher pH values. This difference in charge leads to a strong electrostatic attraction between the dye molecules and the adsorbent surface, which is a primary driving force for adsorption. medcraveonline.comtandfonline.com

Chemisorption: In some cases, the adsorption of Basic Yellow 28 involves the formation of chemical bonds between the dye molecules and the functional groups on the adsorbent surface. This process, known as chemisorption, is often indicated when the adsorption data fits well with the pseudo-second-order kinetic model. The presence of functional groups like carboxyl, hydroxyl, and amine groups on the adsorbent surface can facilitate these chemical interactions. tandfonline.com

Studies have shown that for Basic Yellow 28, the adsorption mechanism can be a combination of these processes. For example, research on treated avocado seed suggested that the process involves film diffusion and that the pseudo-second-order kinetic model provided a good fit, indicating the involvement of chemisorption. tandfonline.com Similarly, the adsorption onto sulfonated thermoplastic also pointed towards chemisorption as the dominant mechanism. The adsorption onto granular activated carbon was found to be dependent on factors that influence electrostatic interactions, such as pH. asianpubs.org

Adsorbent Regeneration and Reusability Studies

For an adsorption process to be economically viable and environmentally friendly, the ability to regenerate and reuse the adsorbent is crucial. Regeneration studies aim to desorb the adsorbed dye from the adsorbent surface, thereby restoring its adsorptive capacity for subsequent cycles.

Various methods can be employed for regeneration, including thermal treatment, chemical elution using acids, bases, or organic solvents. The choice of the regeneration method depends on the nature of the adsorbent and the adsorption mechanism.

Advanced Oxidation Processes (AOPs) for Basic Yellow 28 Degradation

AOPs are highly effective in breaking down complex organic molecules into simpler, less harmful substances, and in some cases, complete mineralization to carbon dioxide, water, and inorganic ions. cerist.dz The versatility of AOPs allows for their application to a variety of industrial effluents, including those from the textile industry, which are often characterized by high toxicity and low biodegradability. ekb.eg

Photocatalytic Degradation using Titanium Dioxide (TiO2) and other Semiconductors

Heterogeneous photocatalysis using semiconductor materials has emerged as a particularly effective AOP for the degradation of organic dyes. ache.org.rs Among various semiconductors, titanium dioxide (TiO2) is widely used due to its high photocatalytic activity, chemical stability, non-toxicity, and cost-effectiveness. researchgate.netresearchgate.net Other semiconductors like zinc oxide (ZnO) and iron(III) oxide (Fe2O3) have also been investigated for the degradation of Basic Yellow 28. cerist.dzcerist.dz The process involves the activation of the semiconductor by light radiation, leading to the generation of electron-hole pairs that initiate the oxidative degradation of the dye molecules. acs.org

The photocatalytic degradation of Basic Yellow 28 often follows a pseudo-first-order kinetic model, which can be described by the Langmuir-Hinshelwood (L-H) mechanism. researchgate.netkoreascience.krnih.gov This model assumes that the degradation reaction occurs on the surface of the catalyst and that the rate of reaction is proportional to the fraction of the surface covered by the substrate. The L-H model relates the initial degradation rate (r₀) to the initial concentration of the dye (C₀) and can be expressed as:

r₀ = (k * K * C₀) / (1 + K * C₀)

where 'k' is the reaction rate constant and 'K' is the adsorption coefficient of the dye onto the catalyst surface. scispace.com

Several studies have successfully applied the L-H model to the photocatalytic degradation of Basic Yellow 28 using TiO2. For instance, one study determined the adsorption equilibrium constant (K_BY) and the rate constant of the surface reaction (k_C) to be 6.126 L/mg and 0.272 mg/L·min, respectively. scispace.comingentaconnect.com Another investigation using Degussa P25 TiO2 found the adsorption equilibrium constant (K_dye) and the rate constant of the surface reaction (k_c) to be 6.689 × 10⁻² L/mg and 0.599 mg/L·min, respectively. researchgate.netkoreascience.kr

The mechanism of photodegradation involves the generation of highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂⁻•). When the semiconductor (e.g., TiO2) is irradiated with light of energy greater than its band gap, an electron (e⁻) is promoted from the valence band to the conduction band, leaving a hole (h⁺) in the valence band. acs.org These charge carriers then react with water and adsorbed oxygen to produce the reactive radicals that attack and break down the dye molecule. ache.org.rsacs.org The degradation proceeds through the formation of various intermediate products, which are eventually mineralized into CO₂, H₂O, and inorganic ions. jwent.net

The choice of photocatalyst and its concentration are critical parameters that significantly affect the degradation efficiency of Basic Yellow 28.

Catalyst Type: While TiO2 is the most commonly used photocatalyst, other semiconductors have also been explored. Studies have compared the effectiveness of TiO2, ZnO, and Fe2O3 for the degradation of Basic Yellow 28. cerist.dzcerist.dz One study found that TiO2 and ZnO achieved 100% degradation after 1 hour, while Fe2O3 achieved 80% under the same conditions. cerist.dz The efficiency of different catalysts is attributed to their unique surface properties, particle size, and band gap energies. researchgate.net For example, Degussa P25, a commercially available form of TiO2 consisting of both anatase and rutile phases, is often cited for its high photoactivity. researchgate.net

Table 1: Optimal Catalyst Concentrations for Basic Yellow 28 Degradation

| Catalyst | Optimal Concentration (g/L) | Reference |

|---|---|---|

| P160 TiO2-based | 2.0 | scispace.comingentaconnect.com |

| TiO2 P25 | 1.0 | cerist.dz |

| ZnO | 1.0 | cerist.dz |

| Fe2O3 | 1.0 | cerist.dz |

The light source and its intensity are fundamental parameters in the photocatalytic degradation of Basic Yellow 28, as they directly influence the generation of electron-hole pairs in the semiconductor catalyst.

Light Source: The effectiveness of the photocatalytic process is dependent on the wavelength of the light source. The energy of the incident photons must be equal to or greater than the band gap energy of the semiconductor to initiate the photo-excitation process. ache.org.rs For TiO2, which has a band gap of approximately 3.2 eV, ultraviolet (UV) radiation is typically required for activation. ache.org.rs Studies have utilized various light sources, including UV-A lamps (365 nm) and Osram ultra-vitalux® lamps (300 W), which emit a mixture of UV-A and UV-B radiation. koreascience.krscispace.com Some research has also explored the use of visible light by employing modified photocatalysts, such as ZnO-Fe2O3 nanocomposites, to enhance the absorption of light in the visible spectrum. jwent.net

Light Intensity: The rate of photocatalytic degradation generally increases with increasing light intensity. mdpi.com A higher light intensity leads to a greater generation of photons, which in turn increases the rate of electron-hole pair formation and the subsequent production of reactive oxygen species. mdpi.com However, this relationship is not always linear. One study on the degradation of Basic Yellow 28 using TiO2 P25 found that the photodegradation rate increased as the radiation intensity was raised from 250 to 500 W/m². cerist.dz Beyond this point, from 500 to 750 W/m², the rate remained constant. cerist.dz This plateau effect can occur when the rate of electron-hole recombination becomes significant or when other factors, such as mass transfer, become rate-limiting.

The pH of the reaction medium and the presence of other environmental factors, such as inorganic ions, can significantly impact the efficiency of the photocatalytic degradation of Basic Yellow 28.

Effect of Other Environmental Factors: The presence of inorganic ions, commonly found in industrial wastewater, can either enhance or inhibit the photocatalytic degradation of Basic Yellow 28. One study investigated the effect of various salts and found that carbonate ions (CO₃²⁻) increased the photodegradation rate, while chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), and nitrate (B79036) (NO₃⁻) ions decreased the reaction rate. researchgate.netscispace.comingentaconnect.com The inhibitory effect of these ions is often attributed to their ability to scavenge hydroxyl radicals or to adsorb onto the catalyst surface, thus blocking the active sites available for dye degradation. researchgate.net

Effect of Light Source and Intensity

Fenton and Fenton-like Oxidation Systems for Basic Yellow 28 Mineralization

Fenton and Fenton-like processes are another class of AOPs that have proven effective for the degradation and mineralization of Basic Yellow 28. jmaterenvironsci.com These systems rely on the generation of highly reactive hydroxyl radicals through the reaction of hydrogen peroxide (H₂O₂) with a metal catalyst, typically iron salts in the classic Fenton process. jmaterenvironsci.comnih.gov

The classic Fenton's reagent involves the reaction between ferrous ions (Fe²⁺) and H₂O₂ under acidic conditions, which generates hydroxyl radicals. jmaterenvironsci.com The efficiency of the Fenton process is highly dependent on several operational parameters:

pH: The pH of the solution is a critical factor, with the optimal range typically being acidic, around pH 3.0. jmaterenvironsci.comresearchgate.net At this pH, the production of hydroxyl radicals is maximized. jmaterenvironsci.com

Concentrations of Fe²⁺ and H₂O₂: The initial concentrations of both ferrous ions and hydrogen peroxide significantly influence the degradation rate. Finding the optimal ratio of these reactants is crucial for maximizing the efficiency of the process. jmaterenvironsci.com

Initial Dye Concentration: The initial concentration of Basic Yellow 28 also affects the degradation efficiency. Lower initial dye concentrations generally lead to faster and more complete degradation. jmaterenvironsci.com

Temperature: Increasing the reaction temperature can enhance the rate of the Fenton process. jmaterenvironsci.comacs.org

One study on the disappearance of Basic Yellow 28 using Fenton's reagent identified the optimal conditions as an initial pH of 3.00, an initial H₂O₂ concentration of 0.20 mM, and an initial Fe²⁺ concentration of 0.14 mM for a 13 µM initial dye concentration at 25 °C. jmaterenvironsci.com Under these conditions, a 90% disappearance of the dye was achieved within just 2 minutes of reaction time. jmaterenvironsci.com Another study reported a 94% disappearance efficiency after 120 minutes under similar optimal conditions. ekb.eg

Fenton-like systems utilize other transition metals, such as copper, to catalyze the decomposition of H₂O₂. acs.orgresearchgate.netrsc.org These systems can sometimes offer advantages over the traditional iron-based Fenton process, such as being effective over a wider pH range. researchgate.net For example, a study using a copper phosphate (B84403) catalyst demonstrated effective degradation of Basic Yellow 28 at a neutral pH. researchgate.net Another Fenton-like system employing a copper-based catalyst supported on carbon microspheres also showed good catalytic properties for the degradation of various organic dyes. acs.orgresearchgate.net Photo-Fenton processes, which combine Fenton's reagent with UV or visible light, can further enhance the degradation efficiency by promoting the regeneration of the metal catalyst and generating additional hydroxyl radicals. rsc.org

Table 2: Optimal Conditions for Fenton and Fenton-like Oxidation of Basic Yellow 28

| System | Parameter | Optimal Value | Reference |

|---|---|---|---|

| Fenton (Fe²⁺/H₂O₂) | pH | 3.00 | jmaterenvironsci.com |

| [H₂O₂]₀ | 0.20 mM | jmaterenvironsci.com | |

| [Fe²⁺]₀ | 0.14 mM | jmaterenvironsci.com | |

| Temperature | 25 °C | jmaterenvironsci.com | |

| Fenton-like (Copper Phosphate) | pH | Neutral | researchgate.net |

Effect of pH on Hydroxyl Radical Generation and Degradation Efficiency

Electrochemical Degradation of Basic Yellow 28

Electrochemical methods offer a versatile and environmentally friendly approach to treating dye-containing wastewater. These techniques can directly or indirectly oxidize pollutants like Basic Yellow 28.

The choice of electrode material is a crucial factor determining the efficiency of the electrochemical degradation process. Different materials exhibit varying electrocatalytic activities, stability, and mechanisms for pollutant removal.

Several electrode materials have been investigated for the degradation of Basic Yellow 28, including diamond, aluminum, copper, and iron-zinc alloys, as well as dimensionally stable anodes (DSAs) like IrO₂/Ti. casaverdeambiental.com.brnih.govresearchgate.net Studies have shown that diamond and metal alloy electrodes can achieve significant color removal. casaverdeambiental.com.brnih.gov For instance, the use of an IrO₂/Ti meshed electrode has demonstrated effective decolorization and mineralization of Basic Yellow 28. researchgate.net In some cases, stainless steel electrodes have shown higher decolorization efficiency compared to aluminum electrodes. chemrevlett.com The performance of these electrodes is often linked to their ability to generate strong oxidizing species, such as hydroxyl radicals or active chlorine (in the presence of chloride ions), and their resistance to fouling by reaction by-products. casaverdeambiental.com.brchemrevlett.com

Table 3: Performance of Different Electrode Materials in Basic Yellow 28 Degradation

| Electrode Material | Supporting Electrolyte | Key Findings | Reference |

|---|---|---|---|

| Diamond, Al, Cu, Fe-Zn alloy | Phosphate buffer | Achieved 95% color removal. | casaverdeambiental.com.brnih.gov |

| IrO₂/Ti (DSA) | Na₂SO₄ or NaCl | Efficient decolorization and mineralization. | researchgate.net |

| Stainless Steel (SS 316) | KCl | 95% decolorization achieved. | chemrevlett.com |

| Aluminum (Al 99.5) | KCl | 7% decolorization achieved. | chemrevlett.com |

The applied potential and current density are key operational parameters that directly influence the rate and efficiency of electrochemical degradation. Generally, increasing the current density leads to a higher rate of degradation. scispace.comiwaponline.com This is because a higher current density enhances the production of reactive oxidizing species at the anode surface. iwaponline.com

For the electrochemical degradation of Basic Yellow 28, studies have explored a range of applied potentials, for instance, from -1.0 to -2.5 V. casaverdeambiental.com.brnih.gov The optimal current density depends on the specific electrode material and reactor configuration. For example, using an IrO₂/Ti meshed electrode, a current density of 0.03 A cm⁻² was found to be optimal under certain conditions. researchgate.net However, an excessively high current density can lead to diminished current efficiency due to an increase in the rate of side reactions, such as the oxygen evolution reaction. researchgate.net Therefore, optimizing the applied potential or current density is essential to maximize degradation efficiency while minimizing energy consumption.

Electrochemical treatment has been shown to be highly effective in degrading Basic Yellow 28, with studies reporting high color and chemical oxygen demand (COD) removal efficiencies. For example, using diamond and metal alloy electrodes, 95% color removal was observed. casaverdeambiental.com.brnih.gov With an IrO₂/Ti electrode, color removal of 94.3% and COD removal of 72.1% were achieved. researchgate.net

The degradation process involves the breakdown of the parent dye molecule into various smaller organic intermediates and eventually, complete mineralization to CO₂, water, and inorganic ions. The identification of by-products is crucial for assessing the detoxification of the wastewater. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis spectrophotometry are used to monitor the degradation process and identify the intermediates formed. casaverdeambiental.com.brresearchgate.netchemrevlett.com In the presence of chloride ions as a supporting electrolyte, indirect oxidation via electrochemically generated active chlorine can be a dominant degradation pathway, leading to the formation of chlorinated organic by-products. doi.org

Influence of Applied Potential and Current Density

Other Degradation Methodologies

Beyond conventional treatment methods, research has explored alternative approaches for the remediation of Basic Yellow 28 from aqueous environments. These methodologies include harnessing microbial metabolic processes and employing specialized chemical extraction techniques.

Microbial Degradation Approaches

The complex aromatic structure of Basic Yellow 28 makes it resistant to natural biodegradation, contributing to its persistence in aquatic ecosystems. researchgate.net However, specific microorganisms, particularly fungi, have demonstrated the ability to decolorize and degrade this dye, offering a more environmentally benign treatment alternative. Microbial degradation can occur through biosorption, where the dye is adsorbed onto the microbial biomass, and enzymatic degradation, where microbial enzymes break down the dye's molecular structure. nih.gov

Fungi, especially white-rot fungi, are effective in degrading a wide range of dyes due to their production of non-specific extracellular ligninolytic enzymes, such as laccases, lignin (B12514952) peroxidases, and manganese peroxidases. biotechnologia-journal.orgbiotechnologia-journal.org These enzymes are capable of oxidizing the complex chemical structures of dyes. nih.gov

Research has shown that various fungal species can effectively decolorize and degrade dyes similar to or including Basic Yellow 28. For instance, the fungus Aspergillus niger has been shown to decolorize Direct Yellow 28, a closely related dye, by 93% after a 10-day incubation period. potopk.com.pl Another study investigated the degradation of a binary mixture of dyes, including Basic Yellow 28, using fungal species such as Pleurotus pulmonarius, Pleurotus ostreatus, and Trametes versicolor in a solid-state fermentation process. cabidigitallibrary.org A consortium of P. ostreatus and T. versicolor achieved a degradation of 63.24% for the dye mixture. cabidigitallibrary.org Furthermore, the yeast Saccharomyces cerevisiae has been reported to discolor Basic Yellow 2 by 93%, indicating the potential of yeasts in the bioremediation of basic dyes. researchgate.net

The efficiency of microbial degradation is influenced by several factors, including pH, temperature, dye concentration, and the presence of additional carbon and nitrogen sources, which can affect both fungal growth and enzyme activity. biotechnologia-journal.org

Liquid-Liquid Extraction with Reverse Micelles

Liquid-liquid extraction using reverse micelles presents a promising method for the removal of cationic dyes like Basic Yellow 28 from wastewater. researchgate.netuminho.pt This technique involves the use of a surfactant dissolved in an organic solvent to create nanometer-sized water-in-oil microemulsions known as reverse micelles. uminho.ptresearcherslinks.com The hydrophilic heads of the surfactant molecules arrange themselves to form a polar core, which can encapsulate water-soluble dye molecules, while the hydrophobic tails extend into the surrounding nonpolar solvent. uminho.pt

In the case of Basic Yellow 28, an anionic surfactant, such as sodium dodecylsulfate (SDS), is used. The cationic dye molecules are captured within the aqueous core of the reverse micelles through electrostatic interactions with the anionic surfactant heads. researchgate.netuminho.pt This process effectively transfers the dye from the aqueous phase to the organic phase. researchgate.netuminho.pt

A detailed study on the removal of Basic Yellow 28 from model wastewater utilized isopentanol as the organic solvent and sodium dodecylsulfate (SDS) as the anionic surfactant. researchgate.netresearchgate.net The research investigated the influence of both the initial dye concentration and the surfactant concentration on the efficiency of the extraction process. The findings indicated that the percentage of dye removal increases as the initial concentration of Basic Yellow 28 decreases and as the concentration of the surfactant (SDS) increases. researchgate.netresearchgate.net

Below is a data table summarizing the effect of initial dye concentration and surfactant concentration on the removal of Basic Yellow 28.

| Initial Dye Concentration (mg/L) | Surfactant (SDS) Concentration (mg/L) | Percentage of Removal (%) | Partition Coefficient |

| 20.3 | 1000.0 | 97.4 | 37.5 |

| 40.2 | 1000.0 | 94.6 | 17.5 |

| 60.3 | 1000.0 | 92.1 | 11.7 |

| 80.1 | 1000.0 | 89.9 | 9.0 |

| 100.3 | 1000.0 | 88.0 | 7.3 |

| 100.3 | 2000.0 | 92.5 | 12.3 |

| 100.3 | 4000.0 | 96.0 | 24.0 |

| 100.3 | 6000.0 | 97.4 | 37.5 |

| 100.3 | 8000.0 | 98.1 | 51.6 |

Data sourced from a study on the liquid-liquid extraction of Basic Yellow 28 with reverse micelles. researchgate.net

Mechanistic Studies of Basic Yellow 28 Chemical Transformations

Elucidation of Oxidation Pathways and Intermediate Products

The oxidation of Basic Yellow 28 has been explored through several advanced oxidation processes (AOPs), which are known for their ability to generate highly reactive species like hydroxyl radicals (•OH). These radicals can break down complex organic molecules. researchgate.netjmaterenvironsci.com

One of the primary methods studied is photocatalytic degradation . In this process, a semiconductor catalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), is irradiated with UV or visible light. ache.org.rstandfonline.comcerist.dz This generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals. ache.org.rs These radicals attack the dye molecule, leading to its degradation. The degradation of Basic Yellow 28 via photocatalysis typically follows pseudo-first-order kinetics. techno-press.org The process involves the breakdown of the dye's chromophore, resulting in discoloration, followed by the mineralization of the organic structure into simpler inorganic compounds like CO2 and water. ache.org.rsresearchgate.net

Fenton and Fenton-like oxidation are other significant pathways. The classic Fenton reaction uses ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. jmaterenvironsci.com Studies have shown that factors such as pH, and the concentrations of Fe²⁺, H₂O₂, and the dye itself, significantly influence the degradation efficiency. jmaterenvironsci.com Fenton-like processes may use other catalysts, such as copper phosphate (B84403) (Cu₃(PO₄)₂), to activate H₂O₂ and generate hydroxyl radicals for the degradation of Basic Yellow 28. researchgate.net

Ozonation is another effective oxidation method. Ozone (O₃) can directly react with the dye molecule or decompose to form hydroxyl radicals, leading to the cleavage of the aromatic rings and the breakdown of the chromophore. researchgate.net The by-products of ozonation can be less toxic and more biodegradable than the parent dye molecule. researchgate.net

Electrochemical oxidation has also been investigated. This method can involve direct oxidation at the anode or indirect oxidation using electrochemically generated species like active chlorine. researchgate.netcasaverdeambiental.com.br The degradation efficiency is influenced by parameters such as current density, pH, and the nature of the electrode material. researchgate.netcasaverdeambiental.com.br

The intermediate products formed during oxidation are often smaller organic molecules resulting from the cleavage of the aromatic rings and the breakdown of the azo or methine group. While complete mineralization to CO₂ and H₂O is the ultimate goal, incomplete oxidation can lead to the formation of various byproducts, including aldehydes and phenols. researchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis has been used to identify these degradation products. researchgate.net

Interactive Table: Oxidation Methods for Basic Yellow 28

| Oxidation Method | Catalyst/Reagents | Key Findings |

| Photocatalysis | TiO₂, ZnO, Fe₂O₃ | Degradation is effective under UV or visible light and is influenced by pH and catalyst concentration. ache.org.rstandfonline.comcerist.dz |

| Fenton Oxidation | Fe²⁺ / H₂O₂ | Optimal conditions are typically at an acidic pH. jmaterenvironsci.com |

| Fenton-like Oxidation | Cu₃(PO₄)₂ / H₂O₂ | Can achieve high degradation rates at neutral pH. researchgate.net |

| Ozonation | O₃ | Effective for decolorization and can produce biodegradable intermediates. researchgate.net |

| Electrochemical Oxidation | Various electrodes | Efficiency depends on electrode material, current, and pH. researchgate.netcasaverdeambiental.com.br |

Analysis of Reduction Pathways and Leuco Form Generation

The reduction of Basic Yellow 28 leads to the formation of its colorless leuco form. This transformation is a key characteristic of many dyes and is often reversible. The leuco form is created by the reduction of the chromophoric system within the dye molecule.

Common reducing agents like sodium dithionite (B78146) can be used to achieve this transformation. In the context of electrochemical treatments, reduction can occur at the cathode. casaverdeambiental.com.br The leuco form of a dye is typically unstable and can be re-oxidized to its colored form upon exposure to an oxidizing agent or even atmospheric oxygen. google.comnih.gov This redox behavior is fundamental to the chemistry of many dyes.

Investigation of Substitution Reactions on the Aromatic Rings

The aromatic rings present in the structure of Basic Yellow 28 are susceptible to electrophilic substitution reactions. pressbooks.pub In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. pressbooks.pub

Common electrophilic substitution reactions include:

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic rings.

Nitration: The substitution of a nitro group (-NO₂) onto the rings, typically using a mixture of nitric and sulfuric acids. lkouniv.ac.inuomustansiriyah.edu.iq

Sulfonation: The introduction of a sulfonic acid group (-SO₃H), which is a reversible reaction. lkouniv.ac.inuomustansiriyah.edu.iq

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic rings. uomustansiriyah.edu.iq

The existing substituents on the aromatic rings of Basic Yellow 28 will direct the position of further substitution (ortho, meta, or para). libretexts.org Electron-donating groups generally activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. libretexts.org These reactions can be used to synthesize derivatives of Basic Yellow 28 with modified properties.

Theoretical and Computational Approaches in Basic Yellow 28 Research

Molecular Modeling for Adsorption Mechanism Insights

Molecular modeling has been instrumental in understanding the adsorption mechanisms of Basic Yellow 28 onto various sorbent materials. By fitting experimental data to different isotherm and kinetic models, researchers can infer the nature of the adsorbent-adsorbate interactions.

The adsorption process is often evaluated using isotherm models such as the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. nih.gov In several studies, the adsorption of Basic Yellow 28 has been found to fit the Langmuir model well, suggesting that the process involves monolayer coverage of the dye molecules on the adsorbent surface. nih.govcarta-evidence.orgmedcraveonline.com For instance, when using ZnO and Mg3B2O6 nanostructures, the Langmuir model was a better fit than the Freundlich model, indicating a homogeneous surface. nih.gov Similarly, the adsorption on kaolinite (B1170537) clay and smectite-rich clay was well-described by the Langmuir isotherm. carta-evidence.orgmedcraveonline.com The Freundlich isotherm, which describes adsorption on heterogeneous surfaces, has also been successfully applied, sometimes providing a better fit than the Langmuir model, as seen with treated avocado seeds and activated carbon. researchgate.nettandfonline.com

Kinetic modeling is used to determine the rate-controlling step of the adsorption process. The pseudo-second-order kinetic model is frequently reported to best describe the adsorption of Basic Yellow 28 on a variety of adsorbents, including activated carbon, ZnO nanostructures, kaolinite clay, and treated avocado seeds. nih.govcarta-evidence.orgresearchgate.nettandfonline.com A strong fit to the pseudo-second-order model (with R² values often approaching 0.9999) suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. nih.gov This indicates that the adsorption rate is dependent on the availability of active sites on the adsorbent surface. carta-evidence.org

The point of zero charge (pHpzc) of the adsorbent is a critical factor identified through modeling that influences the electrostatic interactions with the cationic Basic Yellow 28 dye. nih.govmedcraveonline.com At a pH below the adsorbent's pHpzc, the surface is positively charged, leading to electrostatic repulsion and lower adsorption of the cationic dye. nih.gov Conversely, at a pH above the pHpzc, the adsorbent surface becomes negatively charged, promoting electrostatic attraction and enhancing dye removal. medcraveonline.com

Table 1: Adsorption Model Fitting for Basic Yellow 28 on Various Adsorbents

| Adsorbent | Best Fit Isotherm Model(s) | Best Fit Kinetic Model | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|

| ZnO/Mg3B2O6 Nanostructures | Langmuir | Pseudo-second-order | 381.68 | nih.gov |

| Kaolinite Clay | Langmuir | Pseudo-second-order | 28.41 | carta-evidence.org |

| Smectite-rich Clay | Langmuir, Freundlich | - | 76.92 | medcraveonline.com |

| Treated Avocado Seed | Freundlich, Temkin | Pseudo-second-order | 49.30 | tandfonline.com |

| Activated Carbon | Freundlich | Pseudo-second-order | - | researchgate.net |

| Chitin (B13524) | Sips, Langmuir | - | 17.74 | publisherspanel.com |

Density Functional Theory (DFT) Studies on Reactivity and Degradation Pathways

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT studies on Basic Yellow 28 have provided valuable insights into its adsorption behavior and degradation mechanisms.

DFT calculations are used to determine quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nanobioletters.comresearchgate.net The HOMO energy (E-HOMO) indicates a molecule's ability to donate electrons, while the LUMO energy (E-LUMO) reflects its ability to accept electrons. nanobioletters.com For Basic Yellow 28, the LUMO is distributed over the benzene (B151609) rings and the nitro group, indicating the electrophilic character of the dye and its capacity to be attracted to anionic sites on an adsorbent. nanobioletters.com

The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for molecular reactivity. A smaller energy gap suggests higher reactivity. Studies comparing Basic Yellow 28 with other dyes, like Methylene Blue, have used DFT to explain differences in adsorption and degradation efficiency. researchgate.netresearchgate.net For example, quantum chemical calculations showed that Methylene Blue is more electrophilic than Basic Yellow 28, leading to a greater interaction with anionic surface sites on adsorbents. researchgate.net This difference in electrophilicity can explain the selective adsorption observed when both dyes are present in a mixture. nanobioletters.com

DFT has also been employed to elucidate the degradation pathways of Basic Yellow 28, particularly in Advanced Oxidation Processes (AOPs) like the Fenton process. researchgate.net This process involves the generation of highly reactive hydroxyl radicals (•OH). researchgate.net DFT calculations of the HOMO and LUMO energies of Basic Yellow 28, Methylene Blue, and the •OH radical were performed to explain experimental degradation results. researchgate.net The theoretical study supported the experimental findings that the Fenton process could successfully degrade the dye, with the degradation following pseudo-first-order kinetics. researchgate.net By analyzing the molecular orbitals, researchers can predict the most probable sites for radical attack, offering a molecular-level understanding of the degradation mechanism.

Table 2: Quantum Chemical Parameters for Basic Yellow 28 from DFT Studies

| Parameter | Description | Relevance to Reactivity/Degradation | Reference |

|---|---|---|---|

| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating tendency. | nanobioletters.comresearchgate.net |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; LUMO distribution on benzene rings and nitro group suggests electrophilic character. | nanobioletters.comresearchgate.net |

| Energy Gap (ΔE) | Difference between E-LUMO and E-HOMO | A smaller gap implies higher chemical reactivity. | researchgate.net |

| Electrophilicity Power (ω) | Global index measuring electrophilic nature | Higher values suggest greater interaction with nucleophilic/anionic sites on adsorbents or radicals. | nanobioletters.comresearchgate.net |

Future Research Directions and Sustainable Practices in Basic Yellow 28 Management

Integration of Multiple Remediation Technologies

To overcome the limitations of single-treatment methods, researchers are exploring the integration of various physical, chemical, and biological remediation techniques. mdpi.com Combining different approaches can lead to higher removal efficiency, reduced treatment time, and the ability to treat complex wastewater containing multiple pollutants.

Hybrid systems that couple adsorption with other methods like photocatalytic degradation or electrochemical oxidation are showing promise. For instance, the use of metal-loaded activated carbon as a catalyst in ozonation has achieved significant degradation rates of Basic Yellow 28 under optimized conditions. Another approach involves combining biological treatments with physical methods. For example, biosorbents can be used as a primary step to concentrate the dye, followed by a more destructive method to break down the concentrated pollutant. This integrated approach can be more cost-effective and environmentally friendly than using a single, energy-intensive technology.

Commonly employed remediation technologies that can be integrated for the removal of dyes like Basic Yellow 28 include:

Adsorption: Utilizes porous materials to bind and remove dye molecules from water. neliti.com

Photocatalytic Degradation: Employs semiconductor materials and light to generate reactive oxygen species that break down dye molecules. nih.gov

Electrochemical Treatment: Uses electrical energy to drive oxidation-reduction reactions that degrade the dye. mdpi.com

Biological Degradation: Involves the use of microorganisms to metabolize the dye. nih.gov

Development of Advanced Materials for Enhanced Performance

The development of novel materials with superior adsorption capacities and catalytic activities is a key focus in the management of Basic Yellow 28. Nanomaterials, in particular, have garnered significant attention due to their high surface area-to-volume ratio and unique chemical properties. researchgate.netnih.gov

Recent studies have highlighted the effectiveness of various nanostructured materials for the removal of cationic dyes. For example, ZnO/Mg₃B₂O₆ nanostructures synthesized via the Pechini sol-gel method have demonstrated high adsorption capacities for Basic Yellow 28, reaching up to 381.68 mg/g. researchgate.netnih.gov Other promising materials include: